6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid
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Overview
Description
6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.30 g/mol . This compound is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and a naphthyl group at the 5th position of the nicotinic acid ring. It is known for its intriguing properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and naphthalene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves biocatalytic processes. For instance, the enzyme nicotinic acid dehydrogenase, derived from strains like Pseudomonas poae, is used to convert nicotinic acid into 6-hydroxy derivatives. This method has been optimized to achieve high yields suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The naphthyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynicotinic acid: A simpler derivative of nicotinic acid with similar hydroxylation but without the naphthyl group.
2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid: Another derivative with the hydroxyl group at a different position.
Uniqueness
Properties
IUPAC Name |
5-naphthalen-2-yl-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-14(8-13(9-17-15)16(19)20)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQXWCZBIQIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CNC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687671 |
Source
|
Record name | 5-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-90-4 |
Source
|
Record name | 5-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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